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Introduction
The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor

(GPCR) belonging to the P2Y family of purinergic receptors.[1][2] It is specifically classified

under the Gi-coupled P2Y12-like subfamily.[1][3] The receptor is endogenously activated by

uridine diphosphate (UDP) and various UDP-sugars, including UDP-glucose, UDP-galactose,

UDP-glucuronic acid, and UDP-N-acetylglucosamine.[1][3][4][5] P2Y14R is expressed in

numerous tissues, with prominent levels in immune and inflammatory cells like neutrophils and

mast cells, as well as in epithelial cells, adipocytes, and the brain.[4][6][7] Its activation is

implicated in a range of physiological and pathophysiological processes, including immune

responses, inflammation, cell migration, and metabolic regulation.[3][6][8][9]

MRS2690 is a potent and selective synthetic agonist for the P2Y14 receptor.[10][11] As an

analogue of UDP-glucose, it serves as a critical pharmacological tool for elucidating the

receptor's signaling pathways and physiological functions.[3][11] This guide provides a

comprehensive technical overview of P2Y14R activation by MRS2690, focusing on quantitative

data, signaling mechanisms, and detailed experimental protocols.

Data Presentation: Quantitative Analysis of P2Y14
Agonists
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The potency and efficacy of MRS2690 compared to endogenous ligands are critical for

experimental design and data interpretation.

Table 1: Potency and Efficacy of P2Y14 Receptor Agonists

Agonist
Potency
(EC50)

Relative
Potency

Cell
System/Assay

Source

MRS2690 49 nM

~7-fold higher

than UDP-

glucose

Not specified [10][12]

UDP-glucose
~343 nM

(inferred)
Reference Not specified [10]

UDP
More potent than

UDP-glucose

5-fold more

potent than UDP-

glucose

P2Y14-HEK293,

C6 glioma, CHO

cells / cAMP

assay

[4]

Table 2: Binding Affinity of Ligands to P2Y14 Receptor

Ligand Affinity (KD) Cell System/Assay Source

[³H]UDP 10 nM

Membranes from HEK

cells expressing

P2Y14 / Radioligand

binding assay

[13]

P2Y14 Receptor Signaling Pathways
Activation of the P2Y14 receptor by MRS2690 initiates a cascade of intracellular signaling

events, primarily through the Gi alpha subunit and the Gβγ dimer.

Primary Gi-Mediated Pathway: The canonical signaling pathway for P2Y14R involves the Gi

protein.[1][3] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading

to a decrease in intracellular cyclic AMP (cAMP) levels.[4][14] This reduction in cAMP can

modulate the activity of downstream effectors such as Protein Kinase A (PKA).[14] This
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pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gi

proteins.[4]

Other Signaling Pathways: Beyond cAMP inhibition, P2Y14R activation can trigger other

important signaling cascades:

MAPK Pathway: P2Y14R activation can lead to the phosphorylation and activation of

Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2. This response is also

pertussis toxin-sensitive, indicating it is downstream of Gi activation.[4][15]

RhoA Activation: In human neutrophils, UDP-glucose has been shown to promote the robust

activation of the small GTPase RhoA, which is crucial for cytoskeleton rearrangement and

cell migration (chemotaxis).[16]

Intracellular Calcium (Ca²⁺) Mobilization: While P2Y14R is primarily Gi-coupled, its activation

can lead to an increase in intracellular Ca²⁺.[4][17] This is often studied in engineered cell

systems where the receptor is co-expressed with a chimeric Gαq/i protein, which redirects

the Gi-coupled signal to the Gq pathway, activating phospholipase C (PLC) and subsequent

Ca²⁺ release from intracellular stores.[4] In some native cells, this Ca²⁺ response is pertussis

toxin-sensitive, suggesting it may be mediated by the Gβγ subunits of the Gi protein

activating PLC.[4][18]
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P2Y14 receptor signaling pathways activated by MRS2690.

Experimental Protocols
Detailed methodologies are essential for the accurate study of P2Y14R activation.
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Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay is widely used to screen for compounds that modulate GPCR activity by measuring

changes in intracellular calcium levels.[19] For Gi-coupled receptors like P2Y14, this often

requires co-expression of a chimeric G protein.

Objective: To measure the increase in intracellular Ca²⁺ concentration following P2Y14R

activation by MRS2690.

Materials:

HEK293 or COS-7 cells transiently or stably co-expressing the human P2Y14 receptor

and a chimeric Gαq/i protein.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

MRS2690 and other test compounds.

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with automated

injection.[19]

Protocol:

Cell Plating: Seed the engineered cells into 96- or 384-well black-walled, clear-bottom

microplates and culture overnight to allow for cell attachment.

Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM dye

solution in assay buffer for 1 hour at 37°C in the dark.

Washing: Gently wash the cells with assay buffer to remove excess dye.

Compound Addition & Measurement: Place the plate into the FLIPR instrument. Record a

baseline fluorescence reading. The instrument's integrated pipettor then adds MRS2690
(or other compounds) to the wells, and fluorescence is continuously monitored in real-time

to detect the transient increase in intracellular Ca²⁺.[19][20]
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Data Analysis: The change in fluorescence intensity over time is measured. The peak

fluorescence response is used to generate concentration-response curves and calculate

EC50 values.
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Workflow for a calcium mobilization assay.
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cAMP Accumulation Assay
This assay directly measures the canonical output of Gi-coupled receptor activation.

Objective: To quantify the inhibition of adenylyl cyclase activity by measuring the decrease in

forskolin-stimulated cAMP levels.

Materials:

P2Y14R-expressing cells (e.g., HEK293, C6 glioma).[4]

Forskolin (an adenylyl cyclase activator).

MRS2690.

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Protocol:

Cell Culture: Culture P2Y14R-expressing cells to near confluency.

Pre-incubation: Pre-incubate cells with various concentrations of MRS2690 for a short

period (e.g., 15 minutes).

Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP

production. Incubate for a defined period (e.g., 30 minutes).[21]

Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol to release

intracellular cAMP.

cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen

detection kit.

Data Analysis: The amount of cAMP produced in the presence of MRS2690 is compared to

the amount produced by forskolin alone. Data are used to generate a concentration-inhibition

curve and calculate the IC50 value for the agonist.

Radioligand Binding Assay
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This assay determines the affinity of ligands for the P2Y14 receptor.

Objective: To measure the binding affinity (KD or Ki) of MRS2690 by competing with a

radiolabeled ligand.

Materials:

Membrane preparations from HEK cells expressing a high level of the P2Y14 receptor.[13]

[22]

Radioligand, typically [³H]UDP.[13][22]

Unlabeled MRS2690 and other competitor ligands.

Binding buffer.

Glass fiber filters and a cell harvester for rapid filtration.

Scintillation counter.

Protocol:

Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a

fixed concentration of [³H]UDP, and varying concentrations of unlabeled MRS2690.

Incubation: Incubate the mixture for a set time (e.g., 60 minutes) to allow binding to reach

equilibrium.[13]

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell

harvester. This separates the membrane-bound radioligand from the free radioligand.[13]

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.[13]
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Data Analysis: The amount of radioactivity on the filters represents the amount of bound

[³H]UDP. The data are used to generate a competition curve, from which the Ki value for

MRS2690 can be calculated using the Cheng-Prusoff equation.

Conclusion
MRS2690 is an invaluable tool for probing the function of the P2Y14 receptor. Its high potency

and selectivity allow for precise investigation of the receptor's role in cellular processes.[10][11]

Through its primary Gi-mediated inhibition of adenylyl cyclase and modulation of other key

pathways like MAPK and RhoA, P2Y14R activation by MRS2690 can influence a wide array of

physiological responses, particularly in the context of immunity and inflammation.[4][16] The

detailed experimental protocols provided herein serve as a foundation for researchers to further

explore the complex biology of the P2Y14 receptor and evaluate its potential as a therapeutic

target for various diseases.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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